4,5-dimethyl-12-(4-phenylphenyl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one
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Overview
Description
2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a complex heterocyclic compound that features a unique fusion of multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common method involves the reaction of biphenyl derivatives with thieno[2,3-d]pyrimidine intermediates under specific conditions to form the desired thiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[1,1’-biphenyl]-4-yl-7,8,9,10-tetrahydro-3H,11H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one : A structurally similar compound with potential differences in reactivity and biological activity .
- Thiazolo[3,2-b][1,2,4]triazole derivatives : These compounds share a similar heterocyclic framework and are studied for their biological activities .
Uniqueness
The uniqueness of 2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one lies in its fused ring system, which imparts specific electronic and steric properties. These properties make it a valuable compound for various applications in research and industry[10][10].
Properties
Molecular Formula |
C22H17N3OS2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4,5-dimethyl-12-(4-phenylphenyl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one |
InChI |
InChI=1S/C22H17N3OS2/c1-13-14(2)28-20-19(13)21(26)25-22(23-20)27-12-18(24-25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
OISFXVAGTOXZNL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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